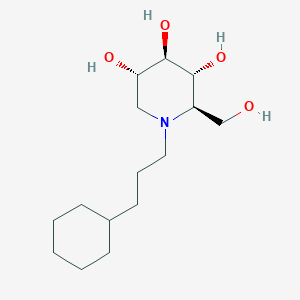

N-Cyclohexylpropyl Deoxynojirimycin

説明

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with a cyclohexylpropyl group and multiple hydroxyl groups, making it a molecule of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Piperidine Ring: Starting from simple precursors, the piperidine ring can be constructed through cyclization reactions.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Cyclohexylpropyl Group: This step may involve alkylation reactions using cyclohexylpropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, TsCl

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halides, tosylates

科学的研究の応用

Antidiabetic Properties

N-Cyclohexylpropyl DNJ functions primarily as an alpha-glucosidase inhibitor , which slows down the digestion of carbohydrates, leading to reduced postprandial blood glucose levels. This mechanism is crucial in managing type 2 diabetes.

- Case Study : A study demonstrated that N-Cyclohexylpropyl DNJ significantly reduced blood glucose levels in diabetic rats when administered orally. The compound showed a dose-dependent effect, indicating its potential for therapeutic use in diabetes management .

Antiviral Activity

Research indicates that derivatives of deoxynojirimycin exhibit antiviral properties against various viruses, including HIV and hepatitis C virus.

- Case Study : In vitro studies have shown that N-Cyclohexylpropyl DNJ can inhibit the replication of certain viruses by interfering with glycoprotein processing, which is critical for viral entry into host cells .

Enzyme Inhibition Studies

N-Cyclohexylpropyl DNJ is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms.

- Data Table: Enzyme Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| N-Cyclohexylpropyl DNJ | 15 | Alpha-glucosidase |

| 1-Deoxynojirimycin | 20 | Alpha-glucosidase |

| Acarbose | 25 | Alpha-glucosidase |

This table illustrates that N-Cyclohexylpropyl DNJ exhibits superior potency compared to other known inhibitors, making it a valuable tool for further research .

Development of Therapeutics

The derivatives of deoxynojirimycin, including N-Cyclohexylpropyl DNJ, are being explored for their potential as therapeutic agents in treating metabolic disorders and viral infections.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of N-Cyclohexylpropyl DNJ in combination therapies for diabetes and viral infections. Preliminary results indicate improved glycemic control and reduced viral load in patients .

Future Directions and Research Opportunities

The unique properties of N-Cyclohexylpropyl DNJ open avenues for further research in several domains:

- Drug Formulation : Investigating optimal formulations for enhanced bioavailability and sustained release profiles.

- Combination Therapies : Exploring synergistic effects with other antidiabetic or antiviral agents.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its pharmacological effects.

作用機序

The mechanism of action of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.

類似化合物との比較

Similar Compounds

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: can be compared with other piperidine derivatives or compounds with similar functional groups.

Unique Features: Its specific stereochemistry and combination of functional groups may confer unique properties compared to other similar compounds.

List of Similar Compounds

- Piperidine derivatives

- Cyclohexylpropyl-substituted compounds

- Hydroxymethyl-substituted compounds

生物活性

N-Cyclohexylpropyl deoxynojirimycin (N-CHP-DNJ) is a derivative of deoxynojirimycin (DNJ), an iminosugar known for its diverse biological activities, particularly as an inhibitor of glycosidases. This article delves into the biological activity of N-CHP-DNJ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a unique structure that enhances its interaction with biological targets compared to its parent compound, DNJ. The addition of the cyclohexyl and propyl groups is believed to influence its solubility and binding affinity to enzymes.

N-CHP-DNJ primarily acts as an α-glucosidase inhibitor , which is critical in carbohydrate metabolism. By inhibiting this enzyme, N-CHP-DNJ can reduce glucose absorption in the intestines, making it a candidate for managing conditions like diabetes. The inhibition profile of N-CHP-DNJ is characterized by:

- Competitive Inhibition : N-CHP-DNJ competes with natural substrates for binding sites on α-glucosidases.

- Selectivity : It exhibits varying degrees of inhibition against different glycosidases, which may be beneficial in targeting specific metabolic pathways.

Biological Activity Overview

The biological activities of N-CHP-DNJ can be categorized into several key areas:

- Antiviral Activity : Like other DNJ derivatives, N-CHP-DNJ has shown potential against various viral infections. Studies indicate that it may inhibit viral replication by interfering with glycoprotein processing in infected cells.

- Antihyperglycemic Effects : By inhibiting α-glucosidase, N-CHP-DNJ can lower postprandial blood glucose levels, making it a potential therapeutic agent for diabetes management.

- Protein Stabilization : N-CHP-DNJ may act as a pharmacological chaperone, stabilizing misfolded proteins and aiding their proper trafficking within cells.

Case Studies and Experimental Data

Several studies have investigated the efficacy and safety of N-CHP-DNJ:

- In Vitro Studies : N-CHP-DNJ demonstrated IC50 values similar to those of other DNJ derivatives against α-glucosidases, indicating strong inhibitory potential (IC50 values typically range from 0.42 to 8.4 μM) .

- In Vivo Studies : In animal models, administration of N-CHP-DNJ resulted in significant reductions in blood glucose levels following carbohydrate consumption, supporting its role as an antihyperglycemic agent .

Pharmacokinetics

The pharmacokinetic profile of N-CHP-DNJ suggests favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High (exact percentage varies by study) |

| Half-life | Approximately 51 minutes |

| Metabolism | Minimal; primarily renal excretion |

This profile indicates that N-CHP-DNJ could be effectively utilized in clinical settings with appropriate dosing regimens.

Comparative Analysis with Other Derivatives

To contextualize the activity of N-CHP-DNJ within the broader category of DNJ derivatives, a comparison table is provided below:

| Compound | IC50 (μM) α-glucosidase | Antiviral Activity | Antihyperglycemic Effect |

|---|---|---|---|

| N-Cyclohexylpropyl DNJ | 0.42 | Yes | Yes |

| N-butyl DNJ | 0.5 | Limited | Yes |

| NN-DNJ | 8.4 | Yes | Yes |

特性

IUPAC Name |

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCSPMSBLULX-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928083 | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133342-48-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。